4-Hydroxypentenal

Vue d'ensemble

Description

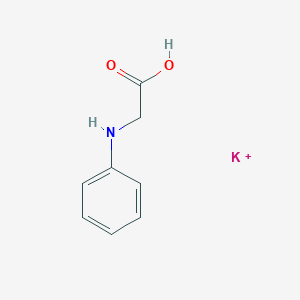

4-Hydroxypentenal is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .

Molecular Structure Analysis

The molecular structure of 4-Hydroxypentenal is represented by the formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .Chemical Reactions Analysis

A computational investigation on mechanisms and kinetics of gas-phase reactions of 4-hydroxy-2-pentanone (4H2P) with hydroxyl radicals and subsequent reactions of CH3C(O)CH2C·(OH)CH3 radical has been performed . The potential energy diagram was evaluated for five possible reaction pathways at the CCSD(T)/cc-pVTZ//BH&HLYP/cc-pVTZ level of theory .Physical And Chemical Properties Analysis

4-Hydroxypentenal is a chemical compound with the molecular formula C5H10O2 . It has an average mass of 102.132 Da and a monoisotopic mass of 102.068077 Da .Applications De Recherche Scientifique

Formation of Pyridinium Derivatives : 4-Hydroxypentenal reacts with glycine to form 1-(1-carboxymethyl)-3-(2-hydroxypropyl)-pyridinium betaine. This reaction has been studied for its potential applications in understanding the mechanisms of aldehyde reactions with amino groups in tissues (Napetschnig, Schauenstein, & Esterbauer, 1988).

Cytotoxicity and Genotoxicity Studies : Research on the cytotoxic and genotoxic activities of 4-Hydroxypentenal and other similar compounds in Chinese hamster ovary cells has been conducted. This includes studying DNA fragmentation and sister-chromatid exchange, which are important in assessing the genotoxic role of lipoperoxidation in humans (Brambilla et al., 1986).

Interaction with Proteins and Metabolic Processes : The reactivity of 4-Hydroxyalkenals, including 4-Hydroxypentenal, with SH groups in enzymes and structural proteins, has been investigated. These reactions are believed to be mechanisms by which these compounds block certain metabolic processes and exhibit antitumor activity (Schauenstein & Esterbauer, 1978).

Therapeutic Application in Tumor Treatment : Studies have explored the effects of 4-Hydroxypentenal on various tumors, such as Harding-Passey melanoma in mice, by applying it to transplanted tumor cells or injecting it into the tumor. These studies aim to understand its therapeutic potential in cancer treatment (Krings & Tritsch, 1973).

Method for Synthesis of Related Compounds : Research has also been conducted on synthesizing 5-Hydroxypentene, a related compound, using a sonochemical Barbier reaction. This is relevant for preparing building blocks in chemical synthesis (Lee et al., 2007).

Effect on Non-Cancerous and Cancerous Human Tissues : 4-Hydroxypentenal's effects on the human ectocervix, both noncancerous and cancerous, have been studied. It explores the substance's action on DNA biosynthesis and energy metabolism in tumor cells compared to normal cells (Ratzenhofer, Richter, & Schauenstein, 1975).

Propriétés

IUPAC Name |

(E)-4-hydroxypent-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-5(7)3-2-4-6/h2-5,7H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWXLYPSGLVHNC-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxypentenal | |

CAS RN |

16931-17-2, 16931-27-4, 34424-65-2 | |

| Record name | Hydroxypentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pentenal, 4-hydroxy-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016931274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentenal, 4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034424652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol](/img/structure/B90866.png)

![Silane, [[(3alpha,5beta,20S)-pregnane-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B90880.png)

![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)